Ethyl 6-formyl-5-methylnicotinate
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Overview
Description
Ethyl 6-formyl-5-methylnicotinate is an organic compound with the molecular formula C10H11NO3. It is a derivative of nicotinic acid and belongs to the class of esters. This compound is characterized by the presence of a formyl group at the 6th position and a methyl group at the 5th position on the nicotinate ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formyl-5-methylnicotinate typically involves the following steps:
Starting Material: The process begins with 6-methyl nicotinate as the raw material.
Bromination: The 6-methyl nicotinate is reacted with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite aqueous solution to remove one bromine atom, resulting in 6-dibromomethyl nicotinate.
Formylation: Finally, the 6-dibromomethyl nicotinate is reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves similar steps as the synthetic route but optimized for large-scale production. The use of glacial acetic acid as a solvent and bromine as a reagent ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 6-carboxy-5-methylnicotinate.
Reduction: Ethyl 6-hydroxymethyl-5-methylnicotinate.
Substitution: Various amides and substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-formyl-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 6-formyl-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Ethyl 6-carboxy-5-methylnicotinate
Uniqueness
Ethyl 6-formyl-5-methylnicotinate is unique due to the presence of both a formyl group and a methyl group on the nicotinate ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other nicotinate derivatives .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 6-formyl-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-7(2)9(6-12)11-5-8/h4-6H,3H2,1-2H3 |
InChI Key |
PWIQFHKEDSBFER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)C=O |
Origin of Product |
United States |
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